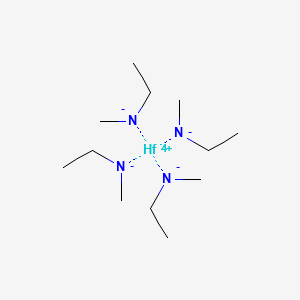
4,4',4''-三(4,5-二氯邻苯二甲酰亚胺基)三苯甲基溴
描述
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is a chemical compound with the molecular formula C43H18BrCl6N3O6 and a molecular weight of 965.24 g/mol . It is primarily used as a protecting reagent for primary alcohols in organic synthesis . This compound is classified as a dangerous good for transport and is intended for research use only .
科学研究应用
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is widely used in scientific research, particularly in organic synthesis . Its primary application is as a protecting group for primary alcohols, which is crucial in the synthesis of complex organic molecules . This compound is also used in the synthesis of branched ribonucleotides and nucleotide derivatives .
作用机制
Target of Action
The primary target of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide, also known as 2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione, is primary alcohols . This compound is frequently used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Mode of Action
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide acts as a protecting group for primary alcohols . It interacts with its targets by forming a protective layer around the primary alcohol group, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of branched ribonucleotides and nucleotide derivatives . By acting as a protecting group, it allows for the controlled addition of other functional groups to the molecule, thereby influencing the overall synthesis pathway .
Pharmacokinetics
As a reagent used in chemical synthesis, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction and the nature of the final product .
Result of Action
The result of the action of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is the successful synthesis of branched ribonucleotides and nucleotide derivatives . By protecting the primary alcohol group, it allows for the controlled addition of other functional groups, leading to the formation of the desired final product .
Action Environment
The action, efficacy, and stability of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are influenced by various environmental factors, including the conditions of the reaction in which it is used . Factors such as temperature, pH, and the presence of other reagents can affect its ability to act as a protecting group .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide involves the reaction of trityl chloride with 4,5-dichlorophthalimide in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide primarily undergoes substitution reactions due to the presence of the bromide group . It can also participate in nucleophilic substitution reactions where the bromide is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide include bases like pyridine and nucleophiles such as alcohols and amines . The reactions typically occur under reflux conditions to ensure complete conversion.
Major Products: The major products formed from reactions involving 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are substituted trityl derivatives, where the bromide group is replaced by the nucleophile .
相似化合物的比较
Similar Compounds:
- 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Chloride
- 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Iodide
- 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Fluoride
Uniqueness: 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is unique due to its specific use as a protecting reagent for primary alcohols . The presence of the bromide group makes it particularly reactive in nucleophilic substitution reactions, which is a distinct advantage over its chloride, iodide, and fluoride counterparts .
属性
IUPAC Name |
2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNGHXQORJDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H18BrCl6N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394398 | |
| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91898-93-0 | |
| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















